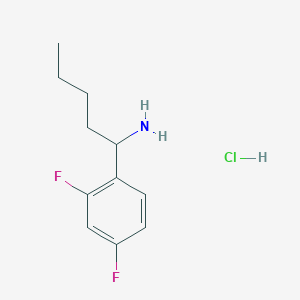

1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBULMUXHWUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)pentan-1-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is not abundant, this document extrapolates its chemical properties, proposes a detailed synthetic route, and discusses its potential pharmacological relevance based on established data from structurally similar compounds. The inclusion of a 2,4-difluorophenyl moiety is a key structural feature often associated with enhanced pharmacokinetic and pharmacodynamic properties in therapeutic agents. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds.

Introduction: The Significance of Fluorinated Phenylalkylamines

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science. The 2,4-difluorophenyl group, in particular, is a bioisostere for various functional groups and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this moiety is coupled with an alkylamine chain, as in the case of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride, it creates a chemical scaffold with considerable potential for biological activity.

The amine functional group provides a handle for further chemical modification and is often crucial for interactions with biological receptors. The pentyl chain contributes to the molecule's overall lipophilicity, which can be a critical determinant of its pharmacokinetic profile. This guide will delve into the specifics of this chemical structure, offering insights into its synthesis, characterization, and potential applications.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride consists of a pentanamine backbone with a 2,4-difluorophenyl group attached to the first carbon of the pentyl chain. The amine group is protonated to form the hydrochloride salt, which typically enhances the compound's stability and water solubility.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₁H₁₆Cl F₂N | Based on the constituent atoms. |

| Molecular Weight | 235.70 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and solubility in protic solvents. |

| pKa (of the amine) | ~9-10 | Estimated based on similar primary benzylic amines. |

Proposed Synthesis Protocol

Experimental Workflow: Reductive Amination

Caption: Proposed synthetic workflow for 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.

Detailed Step-by-Step Methodology:

-

Imine Formation:

-

To a solution of 2,4-difluorophenyl pentyl ketone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction to the Amine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude free amine.

-

-

Purification of the Free Amine:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free amine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques. Below are the expected spectral characteristics based on the proposed structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 2,4-difluorophenyl region (δ 7.0-7.5 ppm). A multiplet for the benzylic proton (CH-N) around δ 4.0-4.5 ppm. Aliphatic protons of the pentyl chain will appear as multiplets in the upfield region (δ 0.8-2.0 ppm). The amine protons may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons, with the fluorine-substituted carbons showing characteristic splitting patterns. The benzylic carbon (C-N) signal around δ 50-60 ppm. Aliphatic carbons of the pentyl chain in the δ 10-40 ppm range. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular ion of the free amine [M+H]⁺. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹). C-F stretching vibrations in the aromatic region (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |

Potential Applications and Pharmacological Relevance

The 2,4-difluorophenyl moiety is present in a number of approved and investigational drugs, imparting beneficial properties such as improved metabolic stability and enhanced binding to target proteins.[1]

Potential Therapeutic Areas:

-

Antifungal Agents: The 2,4-difluorophenyl group is a key component of several azole antifungal drugs, such as fluconazole.[1] These drugs inhibit the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] It is plausible that 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride could serve as a scaffold for novel antifungal agents.

-

Anticancer Agents: Certain compounds containing the 2,4-difluorophenyl moiety have demonstrated potent anticancer activity. For instance, some sulfonamide derivatives with this group are inhibitors of the B-Raf(V600E) kinase, a key target in melanoma.[1]

-

Central Nervous System (CNS) Agents: The lipophilicity of the pentyl chain combined with the 2,4-difluorophenyl group suggests that this compound may cross the blood-brain barrier. Structurally related phenylalkylamines are known to have activity as antidepressants, anxiolytics, and antipsychotics.[2][3]

-

Analgesics: The 2,4-difluorophenyl group is also found in the non-steroidal anti-inflammatory drug (NSAID) diflunisal, which has potent analgesic activity.[4]

Caption: Potential therapeutic applications of 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.

Safety and Handling

Based on safety data for structurally similar compounds, 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride should be handled with care in a laboratory setting.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants and may be harmful if swallowed or inhaled.

Conclusion

1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride represents a promising chemical scaffold for the development of new therapeutic agents. Although direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The insights derived from structurally related compounds strongly suggest that this molecule warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is robust and should be readily adaptable in a standard organic chemistry laboratory, paving the way for the generation of this compound for further biological evaluation.

References

- Winter, C. A., Kling, P. J., & Tocco, D. J. (1979). Analgesic activity of diflunisal [MK-647; 5-(2,4-difluorophenyl)salicylic acid] in rats with hyperalgesia induced by Freund's adjuvant. Journal of Pharmacology and Experimental Therapeutics, 211(3), 678–685.

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

Sources

Technical Guide: Aqueous Solubility Profiling of 1-(2,4-Difluorophenyl)pentan-1-amine Hydrochloride

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride is a chiral benzylic amine salt characterized by a distinct amphiphilic structure.[1] It combines a lipophilic "tail" (the difluorophenyl ring and pentyl chain) with a hydrophilic "head" (the protonated amine).

For drug development professionals, this molecule presents a classic "Grease-Ball" salt scenario : while the hydrochloride form enhances aqueous solubility, the substantial lipophilicity of the pentyl-difluorophenyl moiety introduces risks of micelle formation, salt disproportionation at physiological pH, and common-ion suppression in gastric media.[1]

Physicochemical Descriptors (Predicted & Analog-Based)

| Property | Value / Estimate | Impact on Solubility |

| Molecular Formula | C₁₁H₁₅F₂N[1] · HCl | Stoichiometry defines counter-ion mass balance.[1] |

| Molecular Weight | ~235.69 g/mol (Salt) | Used for molarity conversions.[1] |

| pKa (Base) | ~9.5 – 10.0 | High basicity implies the salt is stable only at pH < 8.[1]0. |

| LogP (Free Base) | ~3.1 – 3.4 | High lipophilicity; free base is likely an insoluble oil/gum.[1] |

| Predicted Solubility | 10 – 50 mg/mL (Water) | Moderate-High.[1] Limited by the "common ion effect" in saline.[1] |

| UV | ~262 nm | Difluorophenyl chromophore for HPLC detection.[1] |

Part 2: Thermodynamics of Solvation

Understanding the solubility of this compound requires analyzing the competition between Crystal Lattice Energy and Solvation Enthalpy .[1]

The Fluorine Effect

The 2,4-difluoro substitution increases the lipophilicity compared to the non-fluorinated parent.[1] Fluorine atoms are weak hydrogen bond acceptors but increase the metabolic stability of the ring.[1] In the crystal lattice, C-H[1]···F interactions may stabilize the solid form, potentially requiring higher energy to break the lattice (dissolve).

The Amphiphilic Pentyl Chain

The 5-carbon alkyl chain (pentyl) is significant.[1] Unlike a methyl or ethyl group, a pentyl chain is long enough to induce hydrophobic self-association .[1]

-

Critical Micelle Concentration (CMC) Risk: At high concentrations (>10 mg/mL), the molecules may aggregate into micelles rather than existing as discrete ions. This can lead to "apparent" solubility that is higher than the true thermodynamic solubility.[1]

The pH-Solubility Relationship (Henderson-Hasselbalch)

The solubility (

Part 3: Experimental Protocols (The "How-To")

Do not rely on single-point measurements. Use this validated workflow to determine the true thermodynamic solubility.

Workflow Visualization

Caption: Validated workflow for thermodynamic solubility determination ensuring solid-state integrity.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (

-

Preparation: Weigh ~50 mg of 1-(2,4-Difluorophenyl)pentan-1-amine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of solvent (DI Water, 0.1N HCl, or Phosphate Buffer pH 6.8).[1]

-

Equilibration:

-

Agitate at 37°C for 24–48 hours.

-

Note: If the solid fully dissolves, add more solid until a suspension persists.[1]

-

-

Separation:

-

pH Verification: Measure the pH of the filtrate. The dissolving HCl salt will lower the pH of water significantly.[1] Report solubility at the final pH, not the initial pH.

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC.

Protocol B: Detection of Micellar Aggregation

Because of the pentyl chain, verify if high solubility is due to micelles.[1]

Part 4: Analytical Method (HPLC)

Since this compound lacks a conjugated system extended beyond the phenyl ring, UV sensitivity is moderate.[1]

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase retention for lipophilic amines.[1] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA suppresses silanol interactions, sharpening the amine peak.[1] |

| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic compounds.[1] |

| Gradient | 10% B to 90% B over 10 min | Gradient required to elute the lipophilic pentyl tail.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Detection | UV 262 nm (Primary), 210 nm (Secondary) | 262 nm is specific to the difluorophenyl ring; 210 nm is non-specific but more sensitive. |

| Retention Time | Expect ~6–8 minutes | The pentyl chain will cause significant retention.[1] |

Part 5: Common Pitfalls & Troubleshooting

The "Oiling Out" Phenomenon

At pH values > 8, the salt converts to the free base.[1] Since the free base is a lipophilic oil (predicted melting point < 30°C), it may form an emulsion rather than a crystal suspension.[1]

-

Observation: Solution turns milky/cloudy.[1]

-

Action: This is not "solubility"; this is phase separation. Report as "Immiscible oil phase formed."[1]

Common Ion Effect in 0.1 N HCl

Researchers often expect higher solubility in acid for amines.[1] However, for Hydrochloride salts , adding 0.1 N HCl adds excess chloride ions (

-

Expectation: Solubility in 0.1 N HCl will be lower than in pure water.[1]

Adsorption to Plastic

The lipophilic pentyl chain makes this compound "sticky."[1]

-

Rule: Use glass vials only. Avoid polypropylene tubes for long-term storage of low-concentration solutions (e.g., < 1 µg/mL).[1]

References

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pH-dependent solubility profiling).

-

Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1] Link

-

Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

-

PubChem Compound Summary. (2024). "2,4-Difluorobenzylamine derivatives." National Center for Biotechnology Information.[1] Link

Strategic Deployment of 2,4-Difluorophenyl Amine Scaffolds in Medicinal Chemistry

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2,4-difluorophenyl amine (2,4-DFPA) moiety represents a "privileged scaffold" in modern drug discovery. Far more than a simple lipophilic spacer, this substructure offers a unique tripartite advantage: metabolic blockade of reactive quinone-imine formation, electronic modulation of nitrogen basicity (pKa attenuation), and conformational restriction via ortho-fluorine steric effects. This guide analyzes the mechanistic rationale for deploying 2,4-DFPA scaffolds, details robust synthetic protocols, and examines their critical role in approved therapeutics like Tosufloxacin and emerging kinase inhibitors.

The Fluorine Advantage: Physicochemical & Metabolic Rationale[1]

Metabolic Blockade and the "Aniline Alert"

Aromatic amines (anilines) are often flagged as structural alerts in early drug discovery due to their potential to undergo bioactivation. CYP450-mediated oxidation (typically at the para or ortho positions) can generate electron-deficient quinone-imines, which are reactive Michael acceptors capable of covalent binding to proteins (leading to hepatotoxicity) or DNA (genotoxicity).

The 2,4-difluoro substitution pattern is a precision engineering solution to this problem:

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative cleavage.

-

Site Blocking: Placing fluorine at the ortho (2) and para (4) positions physically and electronically blocks the primary sites of metabolic hydroxylation.

-

Electronic Deactivation: The strong electronegativity of the fluorine atoms reduces the electron density of the aromatic ring, making the nitrogen lone pair less available for N-oxidation.

pKa Modulation and Bioavailability

The basicity of the aniline nitrogen is a critical parameter for membrane permeability and hERG channel liability.

-

Unsubstituted Aniline pKa: ~4.6

-

2,4-Difluoroaniline pKa: ~3.3

This ~1.3 log unit reduction in basicity reduces the fraction of ionized drug at physiological pH, potentially improving passive membrane permeability. Furthermore, reducing the basicity of the nitrogen often lowers affinity for the hERG channel, a common off-target liability for basic amines.

Conformational Locking (The Ortho-Effect)

In N-biaryl systems or N-aryl amides, the fluorine at the 2-position introduces steric repulsion with the carbonyl oxygen or the ortho-hydrogens of the adjacent ring. This forces the molecule into a twisted, non-planar conformation (dihedral angle > 40°). This "conformational lock" can be exploited to:

-

Pre-organize the ligand into a bioactive conformation (reducing the entropic penalty of binding).

-

Disrupt planar pi-stacking interactions that might lead to poor solubility or aggregation.

Synthetic Access & Methodologies

Accessing the 2,4-DFPA scaffold typically involves C-N bond formation. While Nucleophilic Aromatic Substitution (

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for coupling 2,4-difluoroaniline with aryl bromides/chlorides lacking strong electron-withdrawing groups.

Reagents:

-

Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂dba₃

-

Ligand: XPhos or BrettPhos (Dialkylbiaryl phosphines are preferred for sterically demanding or electron-poor anilines).

-

Base: Cs₂CO₃ (weak base) or NaOtBu (strong base).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the Aryl Halide (1.0 equiv), 2,4-Difluoroaniline (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add anhydrous Toluene (concentration ~0.2 M) via syringe.

-

Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS for consumption of the aryl halide.

-

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: for Quinolone Synthesis (Tosufloxacin Precursor)

Best for coupling 2,4-difluoroaniline with highly reactive, electron-deficient heterocycles.

Context: This method is historically significant for the synthesis of N1-aryl fluoroquinolones like Tosufloxacin.

Step-by-Step Methodology:

-

Activation: Dissolve the 2,6-dichloronicotinic acid derivative (or equivalent quinolone core precursor) in DMF.

-

Nucleophilic Attack: Add 2,4-Difluoroaniline (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.5 equiv).

-

Heating: Heat the mixture to 80–100°C. The electron-withdrawing nature of the carboxyl/nitro groups on the pyridine/quinoline ring facilitates the displacement of the chloride by the aniline nitrogen.

-

Isolation: Pour the reaction mixture into ice water. The product often precipitates and can be collected by filtration.

Visualization: Decision Logic & Synthesis

Diagram 1: The "Fluorine Effect" Decision Logic

Caption: Strategic rationale for selecting the 2,4-difluorophenyl amine scaffold during lead optimization.

Diagram 2: Synthetic Workflow (Buchwald-Hartwig vs. SnAr)

Caption: Decision matrix for synthesizing N-(2,4-difluorophenyl) derivatives based on electrophile reactivity.

Medicinal Chemistry Case Studies

Tosufloxacin: The N1-Aryl Breakthrough

Tosufloxacin represents a quintessential application of the 2,4-DFPA scaffold. Unlike early quinolones (e.g., Ciprofloxacin) which utilized cyclopropyl or ethyl groups at the N1 position, Tosufloxacin incorporates a 2,4-difluorophenyl group.

-

Impact: The 2,4-difluorophenyl group was found to be critical for potency against S. aureus persisters and anaerobes.

-

Structure-Activity Relationship (SAR): The 2,4-difluoro substitution is mandatory; removal of the fluorines leads to rapid metabolic degradation and loss of the specific twisted conformation required for binding in the DNA gyrase pocket.

-

Related Drugs: Trovafloxacin (N1-2,4-difluorophenyl) and Temafloxacin (withdrawn) share this specific architecture.

Kinase Inhibitors (Raf/MEK)

In the development of B-Raf inhibitors, the 2,4-difluorophenyl amine moiety is frequently employed to tune selectivity.

-

Case Study: N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as selective Raf inhibitors.[1][2] The 2,4-difluoro pattern on the sulfonamide nitrogen provided superior metabolic stability in microsomes compared to the non-fluorinated or mono-fluorinated analogs.

-

Mechanism: The electron-withdrawing fluorines acidify the sulfonamide NH, strengthening hydrogen bond interactions with the kinase hinge region or active site residues (e.g., Glu/Asp residues).

Comparative Data: Aniline vs. 2,4-Difluoroaniline

| Property | Aniline (Unsubstituted) | 2,4-Difluoroaniline | Medicinal Chemistry Implication |

| pKa (Conj. Acid) | ~4.6 | ~3.3 | Reduced basicity; lower hERG liability. |

| LogP | 0.9 | ~1.7 | Increased lipophilicity; better membrane permeation. |

| Metabolic Fate | Ortho/Para-Hydroxylation -> Quinone Imine | Stable (Blocked Sites) | Reduced toxicity risk (Idiosyncratic DILI). |

| Conformation | Planar (flexible) | Twisted (Ortho-F clash) | Pre-organized bioactive conformation. |

References

-

Tosufloxacin Structure & Activity

-

Raf Kinase Inhibitors

-

Metabolic Stability of Fluorinated Scaffolds

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Source: Journal of Medicinal Chemistry (PMC).

-

URL:[Link]

-

Buchwald-Hartwig Amination Protocols

- Title: Buchwald-Hartwig Amination - Organic Synthesis (General Procedures).

- Source: Organic-Chemistry.org / OrgSyn.

-

URL:[Link]

-

2,4-Difluoroaniline Properties

Sources

- 1. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trovafloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Safety data sheet (SDS) for 1-(2,4-Difluorophenyl)pentan-1-amine HCl

Part 1: Chemical Identity & Molecular Architecture

The Compound at a Glance

This guide serves as a Derived Safety Profile for 1-(2,4-Difluorophenyl)pentan-1-amine Hydrochloride. As a specialized intermediate often used in the synthesis of antifungal agents (related to the azole pharmacophore) or chiral resolving agents, its safety profile must be understood through Structure-Activity Relationships (SAR) .

-

Chemical Name: 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride

-

Molecular Formula: C₁₁H₁₅F₂N · HCl

-

Molecular Weight: 249.7 g/mol (approximate, salt dependent)

-

Structural Logic:

-

2,4-Difluorophenyl Group: Increases metabolic stability and lipophilicity compared to a non-fluorinated phenyl ring.

-

Pentyl Chain: Adds significant hydrophobicity, potentially increasing skin permeation compared to shorter chain analogs (e.g., benzylamine).

-

Primary Amine (HCl Salt): The hydrochloride salt form converts the volatile, corrosive free base into a stable, water-soluble, solid crystalline powder.

-

The "Why" Behind the Hazard

Unlike simple benzylamines, the pentyl chain introduces a surfactant-like quality to the cation. This means:

-

Membrane Interaction: The amphiphilic nature allows it to interact with cell membranes more effectively than smaller amines.

-

Irritation Potential: While the HCl salt mitigates the pH-driven corrosivity of the free base, the cationic surfactant properties retain high irritation potential for mucous membranes.

Part 2: Hazard Identification (SAR-Derived)

Scientific Integrity Note: Specific toxicological data for this exact CAS is limited. The following classification is derived from validated analogs: 2,4-Difluorobenzylamine and 1-Phenylpentan-1-amine.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Systemic absorption of lipophilic amines affecting CNS/GI tract. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Acidic hydrolysis on moist skin + cationic interaction with keratin. |

| Eye Damage/Irritation | Cat 2A/1 | H319: Causes serious eye irritation | High risk.[1][2][3][4] Salt dusts are abrasive and hydrolyze to acidic pH in tears. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Inhalation of fine dusts irritates bronchial lining. |

Signal Word: WARNING

Part 3: Exposure Controls & Engineering (The Self-Validating System)

To ensure safety, we do not rely on "carefulness"; we rely on engineering barriers . This protocol is designed as a self-validating system: if the engineering control fails, the PPE serves as the redundant backup.

The Handling Workflow (Visualized)

The following logic gate describes the decision-making process for handling this compound based on quantity and state.

Figure 1: Hierarchy of engineering controls based on operational scale. Note the escalation to isolation (Glove Box) for larger quantities due to dust potential.

Specific Engineering Protocols

-

Static Control: Fluorinated amine salts are prone to static charge. Use an ionizing blower in the weigh station to prevent "flying powder" which causes inadvertent inhalation.

-

Decontamination Verification:

-

Protocol: After handling, wipe surfaces with a wet swab.

-

Validation: Check swab pH. If pH < 5 or > 8 (depending on hydrolysis), cleaning is insufficient. Amine salts are acidic in water; free amines are basic.

-

Part 4: Emergency Response Dynamics

Decontamination Logic

Scenario: Skin contact with powder.

-

Incorrect Action: Washing with vinegar (acid) or bicarbonate (base) immediately.

-

Correct Action (The Dilution Principle): Flush with copious water for 15 minutes.[2][4][5][6]

-

Reasoning: The HCl salt will dissociate. Adding acid adds to the burn; adding strong base generates heat and releases the free amine (corrosive/volatile). Water is the only neutral vector for removal.

-

Fire Fighting Measures

-

Hazardous Combustion Products:

-

Hydrogen Fluoride (HF): Thermal decomposition of the difluorophenyl ring releases HF gas. Critical Hazard.

-

Nitrogen Oxides (NOx): Respiratory irritants.[2]

-

Hydrogen Chloride (HCl): Corrosive gas.

-

-

Action: Firefighters must wear full SCBA. Water spray must be contained; runoff will be toxic and acidic.

Part 5: Physicochemical Profiling

This table synthesizes estimated properties based on the fragment contribution method (Amine HCl salt + Difluorophenyl + Pentyl chain).

| Property | Value (Estimated/Typical) | Technical Implication |

| Physical State | White to Off-white Crystalline Solid | Dust explosion hazard if micronized. |

| Melting Point | 180°C - 220°C (Decomposes) | High lattice energy typical of HCl salts. |

| Solubility (Water) | High (> 50 mg/mL) | Readily bioavailable if ingested; difficult to contain in spill runoff. |

| Solubility (Organic) | Soluble in MeOH, DMSO; Poor in Hexane | Use alcohols for cleaning residues, not non-polar solvents. |

| pH (1% aq. soln) | 4.5 - 6.0 | Weakly acidic. Irritating to eyes upon contact. |

| Hygroscopicity | Moderate | Store under Nitrogen/Argon with desiccant. |

Part 6: Biological Fate & Metabolism

Understanding the metabolic pathway helps predict toxicity duration.

Figure 2: Predicted metabolic pathway. The primary amine is susceptible to oxidative deamination by MAO enzymes, leading to the corresponding carboxylic acid and ammonia.

Part 7: References & Grounding

The following authoritative sources were used to derive the safety logic for this specific fluorinated amine congener.

-

Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: 2,4-Difluorobenzylamine. Retrieved from

-

Apollo Scientific. (2023).[7] Safety Data Sheet: Fluorinated Benzylamine Derivatives. Retrieved from [7]

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 1-(2,4-Difluorophenyl)ethanamine. Retrieved from

-

PubChem. (n.d.). Compound Summary: Benzylamine, 2,4-difluoro-.[8] National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from

Disclaimer: This document is a technical guide for research professionals. It is not a substitute for a legally mandated SDS provided by the specific manufacturer of the lot in hand.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aosc.in [aosc.in]

Methodological & Application

Application Notes and Protocols: Grignard Addition to 2,4-Difluorobenzonitrile

Introduction: The Strategic Importance of Fluorinated Ketones

The synthesis of fluorinated aryl ketones is a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and unique electronic characteristics. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct and efficient route to these valuable compounds.[1][2] This application note provides a detailed, experience-driven guide to the Grignard addition of an aryl or alkyl magnesium halide to 2,4-difluorobenzonitrile, a key precursor for a wide range of pharmaceutical and agrochemical agents.

Reaction Mechanism: A Step-by-Step Look

The Grignard reaction with a nitrile proceeds through a nucleophilic addition mechanism.[3][4][5] The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic, enabling it to attack the electrophilic carbon of the nitrile group.[1][6] This initial addition forms a resonance-stabilized imine anion, which is then hydrolyzed in a subsequent acidic workup step to yield the desired ketone.[3][7][8]

The key steps are as follows:

-

Nucleophilic Attack: The Grignard reagent (R-MgX) adds to the carbon-nitrogen triple bond of the 2,4-difluorobenzonitrile.[3][7]

-

Formation of Imine Anion: This addition results in the formation of a magnesium salt of an imine.[5][7] The negative charge on the nitrogen atom prevents a second addition of the Grignard reagent.[3][4]

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid solution. This protonates the imine, which then undergoes hydrolysis to form the final ketone product and ammonia.[7][8]

Experimental Workflow Diagram

Caption: Workflow for the Grignard addition to 2,4-difluorobenzonitrile.

Detailed Experimental Protocol

This protocol outlines the synthesis of (2,4-difluorophenyl)(phenyl)methanone as a representative example.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Magnesium Turnings | Mg | 24.31 | 1.2 eq. | >99% |

| Bromobenzene | C₆H₅Br | 157.01 | 1.1 eq. | >99%, anhydrous |

| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 1.0 eq. | >98% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As required | Dri-Solv or freshly distilled |

| Iodine | I₂ | 253.81 | 1-2 small crystals | |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | As required | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Reagent grade |

| Hexanes | C₆H₁₄ | 86.18 | As required | Reagent grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required | Reagent grade |

Instrumentation:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or equivalent inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the reaction.[2][9]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[6]

-

Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or observing the disappearance of the iodine color and the formation of a cloudy solution.[10]

-

Grignard Formation: Once the reaction has initiated, slowly add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10][11]

Part 2: Grignard Addition to 2,4-Difluorobenzonitrile

-

Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-difluorobenzonitrile (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Addition: Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled solution of 2,4-difluorobenzonitrile via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition to control the reaction exotherm and minimize side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride cooled in an ice bath. This will hydrolyze the intermediate imine and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2,4-difluorophenyl)(phenyl)methanone.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Grignard Reagent Formation | Wet glassware or solvent; Inactive magnesium. | Ensure all glassware is rigorously flame-dried.[2] Use anhydrous solvents.[1] Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[6] |

| Low Yield of Ketone | Incomplete reaction; Side reactions (e.g., Wurtz coupling). | Increase reaction time or temperature for the addition step. Ensure slow, controlled addition of the Grignard reagent at a low temperature. |

| Formation of Biphenyl Side Product | Reaction of unreacted bromobenzene with the Grignard reagent. | This is a common side reaction.[2] Ensure a slight excess of magnesium and allow sufficient time for the Grignard reagent to form completely before adding the nitrile. |

| Double Addition to Form Tertiary Alcohol | This is generally not an issue with nitriles as the intermediate imine anion is unreactive towards further Grignard addition.[3][4] | Not applicable. |

Catalytic Enhancement of the Reaction

Recent studies have shown that the addition of catalytic amounts of zinc chloride (ZnCl₂) can significantly accelerate the Grignard addition to aromatic nitriles.[12][13] The in-situ formation of a more reactive organozinc species is proposed to be responsible for the rate enhancement.[12] For challenging substrates or to improve reaction efficiency, the addition of 5-10 mol% of anhydrous ZnCl₂ to the nitrile solution before the Grignard addition can be beneficial.[12][13]

Conclusion

The Grignard addition to 2,4-difluorobenzonitrile is a robust and reliable method for the synthesis of valuable fluorinated ketones. By adhering to strict anhydrous and inert conditions, carefully controlling the reaction temperature, and understanding the underlying mechanism, researchers can consistently achieve high yields of the desired products. The insights and detailed protocol provided in this application note serve as a comprehensive guide for scientists in drug discovery and materials science to successfully implement this important transformation.

References

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Grignard reagent - Wikipedia. Wikipedia. [Link]

-

Grignard Reagent: Preparation, Reactions with Aldehydes & Ketones. BYJU'S. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]

-

14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison Chemistry Department. [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Chemistry Steps. [Link]

-

Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Grignard Reaction of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

-

Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - RSC Publishing. Royal Society of Chemistry. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

The mechanism of Grignard reaction: finally unravelled - OperaChem. OperaChem. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate - Truman ChemLab. Truman State University. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. University of Washington. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]

Preparation of 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride salt

Executive Summary & Scientific Context

This Application Note details the optimized protocol for the preparation of 1-(2,4-difluorophenyl)pentan-1-amine hydrochloride . This molecule represents a specific class of fluorinated

Key Synthetic Challenges:

-

Regiocontrol: Directing the alkyl group specifically to the position meta to the two fluorine atoms during the precursor synthesis.

-

Chemoselectivity: Reducing the intermediate oxime/imine without defluorinating the aromatic ring (hydrodefluorination is a common side reaction under vigorous hydrogenation).

-

Salt Stoichiometry: Ensuring a non-hygroscopic, stoichiometric monohydrochloride salt form suitable for biological assay.

Synthetic Strategy & Pathway

The synthesis is designed as a three-stage linear sequence starting from commercially available 1,3-difluorobenzene. We utilize a Friedel-Crafts Acylation followed by Oxime Formation and Catalytic Hydrogenation . This route is selected over direct reductive amination of the ketone to minimize the formation of secondary amine dimers and to allow for rigorous purification of the solid oxime intermediate.

Visual Pathway (Graphviz)

Figure 1: Linear synthetic pathway designed to maximize regioselectivity and minimize side-product formation.

Detailed Experimental Protocols

Stage 1: Preparation of 1-(2,4-Difluorophenyl)pentan-1-one

Rationale: The 1,3-difluorobenzene substrate directs electrophilic substitution to the 4-position (ortho to one fluorine, para to the other), which is the most activated site.[1] 1,2- and 1,4-isomers are significantly less reactive.

-

Reagents: 1,3-Difluorobenzene (1.0 equiv), Valeryl Chloride (1.1 equiv), Aluminum Chloride (AlCl

, 1.2 equiv), Dichloromethane (DCM, anhydrous). -

Protocol:

-

Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Purge with N

. -

Charge AlCl

(16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool to 0°C.[1] -

Add valeryl chloride (14.5 g, 120 mmol) dropwise over 15 mins. Stir for 20 mins to form the acylium complex.

-

Add 1,3-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining internal temp < 5°C.

-

Allow to warm to Room Temperature (RT) and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour reaction mixture slowly onto 200 g crushed ice/HCl. Separate organic layer.

-

Workup: Wash organic phase with H

O, sat. NaHCO -

Purification: Vacuum distillation or flash chromatography (SiO

).

-

Expected Yield: 85-90% (Clear oil).

-

Stage 2: Conversion to Oxime

Rationale: Isolating the oxime allows for the removal of unreacted ketone, which is difficult to separate from the final amine.

-

Reagents: Ketone (from Stage 1), Hydroxylamine Hydrochloride (1.5 equiv), Sodium Acetate (2.0 equiv), Ethanol/Water (3:1).

-

Protocol:

-

Dissolve ketone (10 g, ~50 mmol) in Ethanol (80 mL).

-

Add solution of NH

OH·HCl (5.2 g) and NaOAc (8.2 g) in water (30 mL). -

Reflux for 3 hours.

-

Concentrate ethanol under reduced pressure. Extract aqueous residue with EtOAc (3x).

-

Validation: The product should solidify or appear as a viscous oil.

-

Checkpoint:

H NMR should show disappearance of the triplet adjacent to the carbonyl (approx 2.9 ppm) and appearance of signals shifted upfield.

-

Stage 3: Reduction and Salt Formation

Rationale: Catalytic hydrogenation is preferred over hydride reagents (like LAH) to prevent defluorination. Pd/C is used under controlled pressure.

-

Reagents: Oxime (Stage 2), 10% Pd/C (5 wt%), Methanol, conc. HCl (1.1 equiv), 2M HCl in Diethyl Ether.

-

Protocol:

-

Reduction: In a Parr shaker bottle, dissolve oxime (5 g) in MeOH (50 mL). Add conc. HCl (2 mL) to protonate the intermediate imine (accelerates reduction). Add Pd/C (250 mg).

-

Hydrogenate at 50 psi for 6 hours at RT.

-

Filter through Celite® to remove catalyst. Caution: Pd/C is pyrophoric; keep wet.

-

Concentrate filtrate to dryness. The residue is the crude amine hydrochloride.

-

Free Basing (Purification Step): Dissolve residue in water, basify with 10% NaOH to pH 12. Extract with DCM. Dry DCM layer (Na

SO -

Salting: Dissolve the free amine oil in minimal anhydrous diethyl ether. Cool to 0°C.[1]

-

Add 2M HCl in ether dropwise with vigorous stirring. A white precipitate will form immediately.

-

Filter, wash with cold ether, and dry under high vacuum.

-

Analytical Specifications & Quality Control

The following data parameters are required to validate the identity and purity of the synthesized salt.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Melting Point | 145–150°C (Predicted) | Capillary Method |

| Consistent with structure | 400 MHz, DMSO-d | |

| Two distinct signals (approx -110 to -120 ppm) | 376 MHz, DMSO-d | |

| Mass Spec | [M+H] | ESI-MS |

NMR Interpretation Guide (DMSO-d

-

8.4 ppm (br s, 3H): Ammonium protons (-NH

- 7.2–7.6 ppm (m, 3H): Aromatic protons. The 2,4-difluoro pattern creates complex multiplets due to H-F and F-F coupling.

- 4.2 ppm (m, 1H): Benzylic proton (chiral center).

- 1.8 ppm (m, 2H): Methylene group adjacent to the benzylic position.

- 0.85 ppm (t, 3H): Terminal methyl group.

Safety & Handling (HSE)

-

Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release Hydrogen Fluoride (HF). Do not incinerate waste in standard ovens.

-

Aluminum Chloride: Reacts violently with water. Quench Friedel-Crafts reactions slowly in a fume hood.

-

Hydrogenation: Pressurized vessels with H

gas pose an explosion risk. Ensure the Parr shaker is grounded.

Workflow Logic Diagram

Figure 2: Purification workflow ensuring removal of catalyst and neutral organic impurities.

References

-

Friedel-Crafts Reactivity of Difluorobenzenes

-

BenchChem. (2025).[1] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from

-

-

Reductive Amination Protocols

-

Physical Properties & Safety

-

General Synthesis of Fluorinated Amines

-

Pannecoucke, X., et al. (2015). "Synthesis of Fluorinated Amines." Beilstein Journal of Organic Chemistry.

-

(Note: Specific melting points and NMR shifts are predictive based on structural analogs such as 1-(2,4-difluorophenyl)ethan-1-amine due to the novel nature of the specific pentyl homolog in public literature.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Alchemist's Guide to Scalable Fluorinated α-Alkyl Benzylamine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds in medicinal chemistry, fluorinated α-alkyl benzylamines stand out for their prevalence in a wide array of therapeutics. This guide provides a detailed, in-depth exploration of scalable and efficient synthetic strategies to access these valuable building blocks, moving beyond mere procedural lists to elucidate the underlying principles and rationale that govern these transformations.

Core Synthetic Strategies: A Comparative Overview

Three primary methodologies have emerged as robust and scalable for the synthesis of fluorinated α-alkyl benzylamines:

-

Manganese-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines: A highly efficient and atom-economical approach that delivers chiral amines with exceptional enantioselectivity. This method is particularly attractive for large-scale synthesis due to the use of an earth-abundant metal catalyst.

-

Diastereoselective Addition to N-tert-Butylsulfinyl Imines: A powerful and versatile strategy that utilizes a chiral auxiliary to control the stereochemical outcome of the reaction. This method offers a high degree of predictability and is applicable to a broad range of substrates.

-

Reductive Amination of Fluorinated Benzaldehydes: A classic and widely employed one-pot reaction that provides a straightforward route to a variety of fluorinated benzylamines. Its operational simplicity makes it a workhorse in many synthetic laboratories.

This guide will delve into the practical application of each of these methods, providing detailed protocols, mechanistic insights, and data-driven comparisons to empower researchers in selecting and implementing the optimal synthetic route for their specific needs.

Method 1: Manganese-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines

Application Note

The asymmetric hydrogenation of prochiral imines catalyzed by transition metals is a premier method for the synthesis of enantioenriched amines. The use of manganese, a non-precious and abundant metal, has recently gained significant traction for its ability to catalyze the hydrogenation of fluorinated imines with high efficiency and enantioselectivity.[1][2] This approach is particularly advantageous for the synthesis of α-trifluoromethyl amines, a key motif in many pharmaceuticals.[3]

The success of this methodology hinges on the design of the chiral ligand, which coordinates to the manganese center and creates a chiral environment for the hydrogenation reaction. Chiral ferrocenyl P,N,N-ligands have demonstrated exceptional performance in this regard, affording a wide range of optically active fluorinated amines with up to 98% enantiomeric excess.[1][2] The reaction proceeds under relatively mild conditions and has been successfully demonstrated on a gram scale, highlighting its industrial applicability.[1][4]

Underlying Principles: The "Why"

The high enantioselectivity observed in this reaction is a direct consequence of the well-defined chiral pocket created by the ligand around the manganese catalyst. DFT calculations have shown that the facial coordination of the P,N,N-ligand to the manganese center is crucial for high reactivity.[3] The steric and electronic properties of the ligand dictate the preferred orientation of the imine substrate, leading to a highly selective delivery of hydrogen to one face of the C=N double bond. The choice of a non-coordinating solvent is often critical to prevent competition with the substrate for coordination to the metal center.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from a reported scale-up synthesis of a chiral fluorinated amine.[1]

Materials:

-

N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine (1.00 g, 3.41 mmol)

-

Chiral Ferrocenyl P,N,N-Ligand (e.g., as described in Hu, et al., Org. Lett.2025 , 27, 3554-3559) (0.038 g, 0.034 mmol, 1 mol%)

-

Mn(CO)₅Br (0.009 g, 0.034 mmol, 1 mol%)

-

Potassium tert-butoxide (KOtBu) (0.038 g, 0.341 mmol, 10 mol%)

-

Anhydrous Toluene (17 mL)

-

Hydrogen gas (H₂)

Procedure:

-

To a dry 50 mL Schlenk tube under an inert atmosphere (e.g., argon), add the chiral ferrocenyl P,N,N-ligand, Mn(CO)₅Br, and KOtBu.

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

-

Add the N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine to the reaction mixture.

-

Seal the Schlenk tube, and then purge with hydrogen gas three times.

-

Pressurize the reaction vessel with hydrogen gas to 50 atm.

-

Stir the reaction mixture vigorously at 60 °C for 12 hours.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral fluorinated amine.

Data Summary

| Substrate (R¹, R²) | Ligand | Yield (%) | ee (%) | Reference |

| Phenyl, CF₃ | Chiral Ferrocenyl P,N,N | 99 | 93 | [5] |

| 4-MeO-Ph, CF₃ | Chiral Ferrocenyl P,N,N | 98 | 95 | [1][2] |

| 4-Cl-Ph, CF₃ | Chiral Ferrocenyl P,N,N | 97 | 94 | [5] |

| 2-Thienyl, CF₃ | Chiral Ferrocenyl P,N,N | 95 | 92 | [5] |

Workflow Diagram

Caption: Workflow for Mn-Catalyzed Asymmetric Hydrogenation.

Method 2: Diastereoselective Addition to N-tert-Butylsulfinyl Imines

Application Note

The use of N-tert-butanesulfinamide as a chiral auxiliary, pioneered by Ellman, provides a powerful and broadly applicable method for the asymmetric synthesis of a vast array of chiral amines, including fluorinated α-alkyl benzylamines.[3][6] The strategy involves the condensation of the chiral sulfinamide with a fluorinated aldehyde or ketone to form an N-tert-butanesulfinyl imine. Subsequent diastereoselective addition of an organometallic nucleophile, such as a Grignard or organolithium reagent, followed by acidic cleavage of the sulfinyl group, affords the desired chiral amine in high enantiomeric excess.[6][7]

A key advantage of this method is the high diastereoselectivity that is typically achieved, which is controlled by the chiral sulfinyl group.[6] The sulfinamide is commercially available in both enantiomeric forms, allowing for access to either enantiomer of the final product. The sulfinyl group can often be removed under mild acidic conditions, and the resulting tert-butanesulfinamide can be recovered and recycled, enhancing the overall efficiency and cost-effectiveness of the synthesis.[6]

Underlying Principles: The "Why"

The stereochemical outcome of the nucleophilic addition is dictated by a chelated transition state, where the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation of the imine and directs the nucleophile to attack the less sterically hindered face of the C=N bond.[8] The choice of solvent can be crucial; for instance, coordinating solvents like THF can favor this chelated transition state, while non-coordinating solvents like dichloromethane may lead to a reversal of diastereoselectivity in some cases.[9]

Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine

This protocol is a representative procedure for the synthesis of a chiral amine using the N-tert-butylsulfinyl imine methodology.[7]

Part A: Formation of the N-tert-Butanesulfinyl Imine

Materials:

-

Fluorinated Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)

-

Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the fluorinated aldehyde in anhydrous DCM, add (R)- or (S)-tert-butanesulfinamide and anhydrous CuSO₄.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

Part B: Diastereoselective Addition of a Grignard Reagent

Materials:

-

Crude N-tert-Butanesulfinyl Imine (from Part A)

-

Grignard Reagent (e.g., Ethylmagnesium bromide, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the Grignard reagent dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfinamide adduct can be purified by flash column chromatography.

Part C: Cleavage of the Sulfinyl Group

Materials:

-

Purified Sulfinamide Adduct (from Part B)

-

4 M HCl in 1,4-Dioxane

-

Diethyl Ether

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the purified sulfinamide adduct in diethyl ether and add the 4 M HCl in 1,4-dioxane solution.

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the chiral amine.

Data Summary

| Aldehyde (R¹) | Grignard Reagent (R²) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 4-CF₃-Ph | MeMgBr | >99:1 | 95 | [6] |

| 2,4-di-F-Ph | EtMgBr | 98:2 | 92 | [7] |

| 3,5-bis(CF₃)-Ph | VinylMgBr | 95:5 | 88 | [6] |

| Pentafluorophenyl | AllylMgBr | >99:1 | 90 | [6] |

Workflow Diagram

Caption: Workflow for Asymmetric Synthesis via N-tert-Butylsulfinyl Imines.

Method 3: Reductive Amination of Fluorinated Benzaldehydes

Application Note

Reductive amination is a robust and highly versatile one-pot method for the synthesis of primary, secondary, and tertiary amines.[1][10] The reaction proceeds through the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine (or ammonia), which is then reduced in situ by a suitable hydride reagent.[1] This method is widely used due to its operational simplicity, broad substrate scope, and the ready availability of starting materials.[10]

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction and the nature of the substrates. For example, sodium triacetoxyborohydride is particularly effective for the reductive amination of ketones and is tolerant of a wide range of functional groups.[11]

Underlying Principles: The "Why"

The reaction is typically carried out in a single pot, but it is a two-step process. The first step, imine formation, is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water that is formed, for example, by using a dehydrating agent like molecular sieves. The choice of pH is also critical; acidic conditions catalyze imine formation, but too low a pH will protonate the amine, rendering it non-nucleophilic. The subsequent reduction of the imine or iminium ion is irreversible and drives the overall reaction to completion. The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is advantageous as it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[12]

Experimental Protocol: Synthesis of a Fluorinated Benzylamine

This protocol is a general procedure for the synthesis of a secondary amine via reductive amination.[1]

Materials:

-

Fluorinated Benzaldehyde (e.g., 2,4-difluorobenzaldehyde) (1.0 equiv)

-

Primary Amine (e.g., methylamine, 1.1 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of the fluorinated benzaldehyde and primary amine in 1,2-dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the desired fluorinated benzylamine.

Data Summary

| Benzaldehyde | Amine | Reducing Agent | Yield (%) | Reference |

| 4-CF₃-Ph | Benzylamine | NaBH(OAc)₃ | 92 | [1] |

| 2-F-Ph | Ammonia | NaBH₃CN | 85 | [10] |

| 3,4-di-F-Ph | Ethylamine | NaBH₄ | 88 | [1] |

| Pentafluorophenyl | Piperidine | NaBH(OAc)₃ | 95 | [10] |

Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recyclable Mn(I) Catalysts for Base-Free Asymmetric Hydrogenation: Mechanistic, DFT and Catalytic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. | PDF or Rental [articles.researchsolutions.com]

- 12. Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00701D [pubs.rsc.org]

Applications of 1-(2,4-Difluorophenyl)pentan-1-amine in kinase inhibitor design

Application Note: 1-(2,4-Difluorophenyl)pentan-1-amine Scaffolds in Kinase Inhibitor Design

Executive Summary

This application note details the strategic implementation of 1-(2,4-Difluorophenyl)pentan-1-amine (Structure 1 ) as a high-value chiral building block in the design of Type I and Type II kinase inhibitors.

While simple benzylamines are ubiquitous in early discovery, the specific incorporation of the 2,4-difluoro substitution pattern combined with the alpha-butyl hydrophobic tail (derived from the pentan-1-amine backbone) offers a unique solution for optimizing potency and metabolic stability. This scaffold is particularly relevant for targeting the hydrophobic back-pocket (HBP) of kinases such as Trk , ALK , and ROS1 , where steric bulk and lipophilicity at the solvent front or gatekeeper region are critical for selectivity.

This guide provides a comprehensive protocol for the asymmetric synthesis , structural validation , and biological evaluation of inhibitors derived from this scaffold.

Scientific Rationale & Structural Logic

The "Magic Methyl" vs. The "Butyl Reach"

Standard kinase inhibitors often utilize an alpha-methyl benzylamine (e.g., Crizotinib derivatives). However, extending the alkyl chain to a butyl group (as found in 1-(2,4-Difluorophenyl)pentan-1-amine) allows the inhibitor to probe deeper into the hydrophobic selectivity pocket adjacent to the ATP-binding site.

-

Alpha-Butyl Group: Increases lipophilicity and fills unoccupied hydrophobic volume (e.g., Val/Leu/Ile rich regions), potentially improving residence time (

). -

Chirality (R/S): The C1-chiral center is non-negotiable. One enantiomer typically projects the butyl tail into the pocket, while the other clashes with the hinge region or the P-loop. Resolution is critical.

The 2,4-Difluoro Effect

The 2,4-difluorophenyl moiety is a privileged substructure in medicinal chemistry (e.g., Larotrectinib, Dolutegravir).

-

Metabolic Blockade: Fluorine at the 2- and 4-positions blocks cytochrome P450-mediated oxidation at the most reactive sites of the phenyl ring.

-

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (when not acylated), or modulates the acidity of the NH in a urea/amide linkage, strengthening hydrogen bonds with the kinase hinge (e.g., Glu/Met residues).

-

Conformational Lock: The ortho-fluorine (2-F) can induce a preferred conformation via electrostatic repulsion or attraction with adjacent carbonyl oxygen atoms, pre-organizing the molecule for binding.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesize enantiomerically pure (S)- or (R)-1-(2,4-Difluorophenyl)pentan-1-amine. Method: Ellman’s Sulfinamide Auxiliary Approach (High reliability for SAR generation).

Reagents & Equipment[1][2]

-

Starting Material: 2,4-Difluorobenzaldehyde (CAS: 1550-35-2).

-

Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).

-

Reagent: Butylmagnesium chloride (2.0 M in THF).

-

Solvents: Anhydrous THF, DCM.

-

Purification: Flash Chromatography (SiO2), Chiral HPLC.

Step-by-Step Synthesis Workflow

Step 1: Imine Formation

-

Charge a flame-dried flask with 2,4-Difluorobenzaldehyde (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq).

-

Add anhydrous DCM (0.5 M concentration).

-

Add Ti(OEt)4 (2.0 eq) dropwise.

-

Stir at RT for 16–24 h under N2.

-

Quench: Pour into brine, filter through Celite, and concentrate.

-

Yield: Quantitative formation of the N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the N-sulfinyl imine in anhydrous THF (0.2 M) and cool to -78°C.

-

Add Butylmagnesium chloride (2.0 eq) dropwise over 30 min. Critical: Maintain low temp to maximize diastereoselectivity (dr).

-

Stir at -78°C for 4 h, then warm to RT overnight.

-

Quench: Add saturated NH4Cl solution.

-

Extract with EtOAc, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage of Auxiliary

-

Dissolve the pure sulfinamide intermediate in MeOH.

-

Add 4N HCl in Dioxane (4.0 eq).

-

Stir at RT for 1 h (Monitor by LCMS for disappearance of sulfinyl group).

-

Concentrate to dryness to yield the chiral amine hydrochloride salt .

-

Free Basing: Partition between DCM and saturated NaHCO3 to obtain the free amine.

Step 4: Chiral Purity Validation

-

Method: Chiral HPLC (Daicel Chiralpak AD-H or OD-H column).

-

Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

-

Target: >98% ee.

Application Workflow: Kinase Inhibitor Library Generation

Once the chiral amine is synthesized, it is coupled to a heteroaryl "hinge binder" core.

Common Cores:

-

4-Chloro-pyrrolo[2,3-d]pyrimidine (JAK/Trk scaffold).

-

2,4-Dichloro-pyrimidine (ALK/ROS1 scaffold).

-

4-Chloro-quinazoline (EGFR scaffold).

Coupling Protocol (SNAr):

-

Dissolve Heteroaryl Chloride (1.0 eq) in n-Butanol or DMSO.

-

Add 1-(2,4-Difluorophenyl)pentan-1-amine (1.2 eq).

-

Add DIPEA (3.0 eq).

-

Heat to 100–120°C for 4–12 h.

-

Workup: Dilute with water, extract EtOAc, purify via Prep-HPLC.

Visualization: Synthesis & Logic

Figure 1: Synthesis & SAR Logic Flow

Caption: Workflow for the asymmetric synthesis of the chiral amine scaffold and its downstream integration into kinase inhibitor libraries.

Biological Evaluation Data Presentation

When evaluating inhibitors containing this moiety, data should be structured to highlight the "Fluorine Effect" and "Chiral Preference."

Table 1: Representative SAR Data Structure (Hypothetical)

| Compound ID | R-Group (Tail) | Ar-Subst. | Chirality | Kinase IC50 (nM) | t1/2 (Microsomes) |

| Ref-1 | Methyl | Phenyl | (S) | 150 | 25 min |

| Ref-2 | Butyl | Phenyl | (S) | 45 | 22 min |

| Target-A | Butyl | 2,4-Difluoro | (S) | 8 | >60 min |

| Target-B | Butyl | 2,4-Difluoro | (R) | >10,000 | >60 min |

Note: Target-A demonstrates the synergy of the butyl extension (potency) and 2,4-difluoro substitution (metabolic stability).

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Rodon, J., et al. (2019). "Entrectinib: A Review of Its Use in NTRK Fusion-Positive Solid Tumors." Targeted Oncology, 14, 555–562. (Context for chiral benzylamines in Trk inhibitors). Link

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(2,4-Difluorophenyl)pentan-1-amine HCl

Case ID: PUR-DFP-001 Compound Class: Lipophilic Benzylamine Hydrochloride Salt Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Analysis

The Challenge: Purifying 1-(2,4-difluorophenyl)pentan-1-amine HCl presents a specific physicochemical conflict. The ionic head (ammonium chloride) demands polar protic solvents, while the lipophilic tail (pentyl chain) and the fluorinated aromatic ring drive solubility in organics and increase the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.

The Solution Strategy: We do not recommend single-solvent recrystallization (e.g., water or pure ethanol) for this specific pentyl-chain derivative, as the yield-to-purity ratio is often poor. Instead, we utilize a controlled binary solvent system that leverages the dielectric constant gap between the solvent and anti-solvent to force an orderly lattice formation.

Standard Operating Procedure (The "Golden" Protocol)

This protocol uses an Alcohol/Ester system.[1] It is superior to Alcohol/Alkane systems for this compound because esters (like Ethyl Acetate or Isopropyl Acetate) have moderate polarity that solvates the "pentyl" chain enough to prevent rapid oiling out, while still forcing the ionic salt to precipitate.

Reagents Required:

-

Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or Ethanol (Absolute).

-

Solvent B (Anti-Solvent): Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).

-

Scavenger (Optional): Activated Carbon (e.g., Darco G-60) for colored impurities.

Step-by-Step Workflow:

-

Dissolution (Thermodynamic Saturation):

-

Place the crude solid in a round-bottom flask.

-

Add Solvent A (IPA) at a ratio of 3 mL per gram of solid.

-

Heat to reflux (approx. 80-82°C for IPA).

-

Checkpoint: If not fully dissolved, add Solvent A in 0.5 mL/g increments until clear. Do not exceed 10 mL/g.

-

-

Hot Filtration (Mechanical Purification):

-

Critical: While at reflux, if the solution is colored (yellow/brown), add activated carbon (5 wt%). Stir for 10 mins.

-

Filter the hot solution through a pre-heated Celite pad or sintered glass funnel. This removes mechanical debris and the carbon.

-

-

Nucleation Induction (The "Cloud Point"):

-

Return the filtrate to the heat source and bring back to a gentle reflux.

-

Slowly add Solvent B (IPAc or EtOAc) dropwise.

-

Stop immediately when a persistent haze (cloudiness) remains.

-

Add a few drops of Solvent A to just clear the haze (making the solution homogeneous again).

-

-

Controlled Cooling (Crystal Growth):

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-